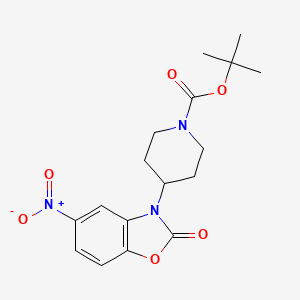![molecular formula C19H21ClN2O4 B3083689 [(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-44-1](/img/structure/B3083689.png)
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Vue d'ensemble
Description
[(2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, also known as 4-Chlorophenylacetic acid , is a chemical compound with the molecular formula C18H19ClN2O3 . It falls within the category of bioactive molecules and has garnered interest in proteomics research . The compound’s structure consists of a phenyl ring, an amino group, and an acetic acid moiety.
Molecular Structure Analysis
The molecular structure of this compound reveals its key functional groups. The chlorine-substituted phenyl ring, the amino group, and the carboxylic acid group contribute to its overall properties. For a visual representation, refer to the 2D molecular structure provided by the NIST Chemistry WebBook .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Antimicrobial Agents : A study synthesized formazans from a Mannich base related to 4-chlorophenyl, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
- Theoretical Study on Corrosion Inhibitors : Another research focused on quinoxalines compounds, including those with 4-chlorophenyl, as potential corrosion inhibitors, showing a correlation between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
- Synthesis of Clopidogrel Sulfate : The compound was used in the synthesis pathway of Clopidogrel Sulfate, an antiplatelet medication, highlighting its role in pharmaceutical manufacturing (Hu, 2012).
Biomedical Research
- Antimicrobial Potential : New quinazolines, synthesized using related compounds, exhibited potential as antimicrobial agents, effective against several bacteria and fungi (Desai, Shihora, & Moradia, 2007).
- Inhibition of Ethylene Formation in Plants : Oxime ether derivatives of aminooxyacetic acid, structurally related to the query compound, showed the ability to reduce ethylene evolution in plants, suggesting applications in agriculture (Kirchner, Schmidt, Jung, & Rademacher, 1993).
Other Applications
- Synthesis of Polymeric Protecting Groups : The compound was used in the synthesis of novel polymeric amino protecting groups, an essential aspect of peptide synthesis (Gormanns & Ritter, 1994).
- Development of Antifungal Agents : Novel triazolylindole derivatives, synthesized using related compounds, were evaluated for antifungal activity, demonstrating potential in combating fungal infections (Singh & Vedi, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-(N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-17-8-6-16(7-9-17)22(13-19(24)25)12-18(23)21-11-10-14-2-4-15(20)5-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKWBMOFSJVGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=C(C=C2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Cyanophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3083628.png)


![[[2-(Cyclopropylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083656.png)
![[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083663.png)
![[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083666.png)
![[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083676.png)
![[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083681.png)
![[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083694.png)
![[[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083696.png)
![[(2-{[2-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B3083703.png)
![[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B3083706.png)
![[(2-{[2-(4-Fluorophenyl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B3083710.png)
![[{2-[(2-Furylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B3083714.png)